molecular formula C12H11F2N3O2 B2987937 N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014028-50-2

N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2987937
CAS No.: 1014028-50-2
M. Wt: 267.236
InChI Key: OCYRZJKRWCWLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound designed for scientific research and development. It belongs to the pyrazole-4-carboxamide class, a group of compounds known for their significant potential in agrochemical research, particularly as fungicidal agents . The molecular scaffold of this compound is of high interest due to its structural similarity to commercial succinate dehydrogenase inhibitors (SDHIs), which disrupt cellular respiration in fungi by binding to the ubiquinone site of Complex II . Researchers are investigating this and related pyrazole carboxamides for their efficacy against a range of phytopathogenic fungi, such as Rhizoctonia solani , which causes substantial crop losses like rice sheath blight . The structure features a 1-methyl-3-methoxypyrazole core linked via a carboxamide bridge to a 2,5-difluorophenyl group; such fluorine substitutions and amide linkages are common in modern bioactive molecules because they often enhance metabolic stability, bioavailability, and target binding affinity . This product is intended for use in biochemical studies, antifungal activity screening, and the exploration of structure-activity relationships (SAR) to aid in the development of novel crop protection agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-10-5-7(13)3-4-9(10)14/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRZJKRWCWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable catalysts and solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of new materials and catalysts.

Biology: In biological research, N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be used to study the effects of fluorinated compounds on biological systems. It may serve as a probe to investigate cellular processes and interactions.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In industry, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Target) C₁₂H₁₁F₂N₃O₂ 267.23 2,5-difluorophenyl, 3-methoxy, 1-methyl Compact pyrazole core; fluorine enhances lipophilicity and metabolic stability
1-(Difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide ~C₂₀H₁₇F₂N₃O₃* ~409.37* Dibenzofuran, 2-methoxy, 3,5-dimethyl, difluoromethyl Bulky dibenzofuran moiety increases steric hindrance; higher lipophilicity
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₇H₂₄F₂N₆O₂ 502.52 Benzyl, 4-methoxyphenyl, difluoromethyl, pyrazolo[1,5-a]pyrimidine Extended heterocyclic system; high molecular weight may limit bioavailability

Note: Molecular formula and weight for ’s compound are estimated based on structural analysis.

Key Comparative Insights

Substituent Effects
  • Fluorine Substitution: The target compound’s 2,5-difluorophenyl group provides moderate lipophilicity and electronic effects, favoring membrane permeability and metabolic stability compared to non-fluorinated analogs. In contrast, ’s compound incorporates a difluoromethyl group, which may enhance binding affinity but increase steric bulk .
  • The target compound’s simpler difluorophenyl group balances lipophilicity and solubility .
Molecular Weight and Drug-Likeness
  • The target compound (267.23 g/mol) adheres to Lipinski’s "Rule of Five" (molecular weight <500), suggesting favorable oral bioavailability. ’s compound (502.52 g/mol) exceeds this threshold, likely impacting absorption and distribution .
Heterocyclic Core Modifications
  • The target compound’s pyrazole core is more compact, favoring interactions with smaller binding pockets .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

Metabolic Stability: Fluorine substituents in the target compound and ’s analog may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Solubility Trade-offs : The methoxy group in the target compound improves aqueous solubility relative to ’s dibenzofuran-containing analog, which is highly lipophilic .

Target Selectivity : ’s compound, with its extended heterocyclic system, may exhibit broader target promiscuity, whereas the target compound’s simplicity could enhance selectivity .

Biological Activity

N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a difluorophenyl group, a methoxy group, and a carboxamide functional group. Its molecular formula is C12H11F2N3O2C_{12}H_{11}F_2N_3O_2 with a molecular weight of 267.23 g/mol .

PropertyValue
Molecular FormulaC₁₂H₁₁F₂N₃O₂
Molecular Weight267.23 g/mol
CAS Number1014028-50-2

Research indicates that this compound exhibits its biological effects primarily through enzyme inhibition. The compound binds to the active sites of specific enzymes, effectively blocking their activity. This mechanism can impact various biological pathways, leading to potential therapeutic effects such as:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
  • Anticancer Activity : Studies suggest it may inhibit the growth of several cancer cell types, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • Antifungal Properties : Preliminary findings indicate potential antifungal activity, warranting further investigation .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces levels of inflammatory markers. For instance, it showed up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound's anticancer properties have been explored against various cancer cell lines. In particular:

  • Breast Cancer : Exhibited significant antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : Demonstrated growth inhibition in HepG2 cells .

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several research groups have investigated the biological activities of this compound:

  • Anti-inflammatory Studies : A study reported that derivatives similar to this compound showed significant inhibition of inflammatory markers in mouse models .
  • Anticancer Research : Molecular docking studies confirmed that the compound effectively binds to targets involved in cancer progression, suggesting a rational basis for its anticancer activity .
  • Antimicrobial Testing : In vitro assays demonstrated effectiveness against various bacterial strains, with results indicating zones of inhibition comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis of pyrazole-carboxamide derivatives often involves sequential alkylation and coupling reactions. For example, methyl iodide in the presence of NaH in DMF is a common alkylation strategy for introducing the methyl group at the pyrazole N1 position . Subsequent coupling of the pyrazole core with 2,5-difluorophenylamine may require palladium-catalyzed cross-coupling or acid-mediated condensation. Key considerations include:

  • Reagent stoichiometry : Excess methyl iodide (1.2–1.5 eq) ensures complete methylation of the pyrazole nitrogen.
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like unreacted starting materials.

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

  • Answer : Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, pyrazole methyl at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., expected [M+H]+^+ for C13_{13}H12_{12}F2_2N3_3O2_2: 296.0902).
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, as demonstrated for related pyrazole-carbothioamide derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:

  • Molecular Dynamics (MD) Simulations : Perform MD in explicit solvent models (e.g., TIP3P water) to assess ligand-receptor binding stability under physiological conditions .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics and compare with docking scores .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

  • Answer : Key methodologies include:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
  • Metabolite Identification : Employ high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites, focusing on demethylation or glucuronidation pathways .
  • Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents and measure plasma half-life (t1/2t_{1/2}), clearance (CL), and bioavailability (F%) .

Q. What crystallographic challenges are associated with this compound, and how can they be mitigated?

  • Answer : Pyrazole derivatives often exhibit polymorphism or poor crystal growth. Solutions include:

  • Solvent Screening : Test solvents with varying polarities (e.g., DMSO, ethanol) for slow evaporation crystallization .
  • Co-crystallization : Use co-formers like succinic acid to stabilize the lattice structure .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting X-ray data at 100 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.